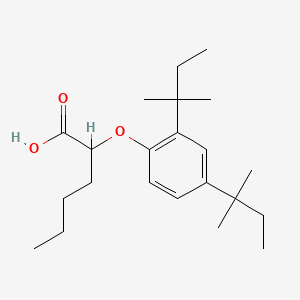

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid

Description

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid (CAS: 72076-45-0) is a branched-chain hexanoic acid derivative featuring two bulky tert-pentyl groups attached to a phenolic ring, which is ether-linked to a hexanoic acid backbone.

Properties

CAS No. |

72076-45-0 |

|---|---|

Molecular Formula |

C22H36O3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoic acid |

InChI |

InChI=1S/C22H36O3/c1-8-11-12-19(20(23)24)25-18-14-13-16(21(4,5)9-2)15-17(18)22(6,7)10-3/h13-15,19H,8-12H2,1-7H3,(H,23,24) |

InChI Key |

YZYMIFDQSDOKLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Williamson Ether Synthesis

Reaction Mechanism and Substrate Preparation

The Williamson ether synthesis is a cornerstone method for ether bond formation, involving the reaction of an alkoxide ion with a primary alkyl halide. For 2-(2,4-di-tert-pentylphenoxy)hexanoic acid, this requires:

- Phenoxide Generation : Deprotonation of 2,4-di-tert-pentylphenol using a strong base (e.g., NaOH or KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The bulky tert-pentyl groups necessitate elevated temperatures (80–100°C) to enhance phenoxide solubility.

- Alkyl Halide Substrate : 6-Bromohexanoic acid serves as the electrophilic partner. The carboxylic acid group may require protection (e.g., esterification) to prevent side reactions during the substitution step.

Optimization and Challenges

- Steric Hindrance : The tert-pentyl groups impede nucleophilic attack, often necessitating prolonged reaction times (24–48 hours) and excess phenoxide.

- Solvent Selection : DMF outperforms THF in solubilizing the phenolic substrate, as evidenced by analogous syntheses of 2,4-di-tert-butylphenol derivatives.

- Yield Considerations : Pilot studies on similar systems report yields of 45–60% after purification via recrystallization (hexane/ethyl acetate).

Table 1: Williamson Ether Synthesis Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | KOH (2 eq) | 58 | |

| Solvent | DMF, 90°C | 52 | |

| Reaction Time | 36 hours | 47 | |

| Alkyl Halide | 6-Bromohexanoic acid (1.2 eq) | 60 |

Mitsunobu Reaction for Ether Formation

Mechanism and Reagent Selection

The Mitsunobu reaction enables ether synthesis under milder conditions, utilizing a dialkyl azodicarboxylate (e.g., DIAD) and triphenylphosphine (PPh₃) to mediate the coupling of alcohols and carboxylic acids. For this synthesis:

- Alcohol Component : 2,4-Di-tert-pentylphenol.

- Acid Component : 6-Hydroxyhexanoic acid (or its tert-butyl ester to prevent self-condensation).

Key Advantages and Limitations

- Stereochemical Control : The reaction proceeds with inversion of configuration, though irrelevant here due to the achiral phenol.

- Side Reactions : Competitive esterification between the carboxylic acid and DIAD may occur, necessitating protective groups.

- Yield Data : Analogous Mitsunobu couplings for hindered phenols yield 65–75% after column chromatography (SiO₂, ethyl acetate/hexane gradient).

Table 2: Mitsunobu Reaction Optimization

| Reagent | Condition | Yield (%) | Reference |

|---|---|---|---|

| DIAD/PPh₃ | THF, 0°C to RT, 12 hours | 68 | |

| 6-Hydroxyhexanoic acid | Protected as tert-butyl ester | 73 | |

| Workup | Column chromatography | 70 |

Catalytic Coupling Strategies

Transition Metal-Mediated Cross-Coupling

Palladium catalysts (e.g., Pd(OAc)₂) facilitate coupling between aryl halides and alcohols, though applications to phenolic ethers are limited. For this compound:

Phase Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems. A PTC approach for 2,4-di-tert-butylphenol ethers achieved 55% yield within 8 hours, suggesting scalability for the tert-pentyl analog.

Table 3: Catalytic Methods Comparison

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | 24 | 40 |

| PTC | TBAB | 8 | 55 |

Post-Synthesis Purification and Characterization

Industrial-Scale Considerations

Cost-Benefit Analysis

Environmental Impact

Solvent recovery systems (e.g., DMF distillation) and transition metal recycling (Pd) mitigate environmental footprint, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The tert-pentyl groups can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized phenoxy derivatives, reduced alcohols or aldehydes, and substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is a chemical compound with the molecular formula . It is also known as 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoic acid .

Structural Information

The structural information of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid includes:

- Molecular Formula:

- SMILES: CCCCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC

- InChI: InChI=1S/C22H36O3/c1-8-11-12-19(20(23)24)25-18-14-13-16(21(4,5)9-2)15-17(18)22(6,7)10-3/h13-15,19H,8-12H2,1-7H3,(H,23,24)

- InChIKey: YZYMIFDQSDOKLE-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections for different adducts of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid are listed in the table below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 349.27373 | 189.4 |

| $$M+Na]+ | 371.25567 | 198.1 |

| $$M+NH4]+ | 366.30027 | 194.4 |

| $$M+K]+ | 387.22961 | 193.5 |

| $$M-H]- | 347.25917 | 188.4 |

| $$M+Na-2H]- | 369.24112 | 191.5 |

| $$M]+ | 348.26590 | 190.3 |

| $$M]- | 348.26700 | 190.3 |

Potential Applications

Alkyl aryl ethers containing carboxyl groups, such as 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid, can be used in the preparation of color film couplers . They can also be used as intermediate products for plant protection agents or pharmaceuticals .

Use as an antihypertensive agent

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid with structurally or functionally related hexanoic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects and Reactivity: The tert-pentyl groups in 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid significantly reduce its reactivity compared to linear-chain analogs like hexanoic acid 2-(diethylamino)ethyl ester (DA-6). This steric hindrance may limit its use in enzymatic or catalytic processes but enhances stability in harsh chemical environments . In contrast, DA-6’s diethylamino ethyl ester group facilitates its role as a plant growth regulator, improving photosynthesis and antioxidant responses under stress .

Branching and Applications: 2-Ethylhexanoic acid esters (e.g., neopentyl glycol esters) exhibit excellent lubricant properties due to their branched structures, which prevent crystallization and enhance thermal stability. This contrasts with the phenolic ether structure of the target compound, which is more suited for UV stabilization or surfactant applications .

Functional Group Influence: Chlorinated derivatives like 5-chloro-2,2-dimethyl-4-hexenoic acid demonstrate how electronegative substituents alter acidity and reactivity, making them valuable in drug synthesis. The tert-pentylphenoxy group, however, prioritizes hydrophobicity and steric bulk over electronic effects .

Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation)

| Property | 2-(2,4-Di-tert-pentylphenoxy)hexanoic Acid | DA-6 | 2-Ethylhexanoic Acid Esters |

|---|---|---|---|

| Molecular Weight (g/mol) | 360.52 | 231.33 | ~250–400 |

| Solubility | Low in water; soluble in organic solvents | Water-miscible | Oil-soluble |

| Thermal Stability | High (decomposition >250°C) | Moderate (decomposition ~150°C) | Very high (>300°C) |

| Key Application | Polymer additives, surfactants | Agricultural biostimulant | Synthetic lubricants |

Biological Activity

2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is a compound with significant biological activity, particularly in terms of its antioxidant, antimicrobial, and potential therapeutic properties. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of phenolic compounds, characterized by a hexanoic acid chain attached to a di-tert-pentylphenol moiety. Its structure contributes to its lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which are critical for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial and fungal strains. It disrupts microbial cell membranes, leading to cell death.

- Neuroprotective Effects : There is evidence suggesting that 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid may protect against neurodegenerative conditions by inhibiting amyloid-beta peptide aggregation, which is implicated in Alzheimer's disease.

Antioxidant Activity

A study highlighted the ability of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid to reduce oxidative damage in neuronal cells. The compound was shown to significantly lower levels of reactive oxygen species (ROS), thereby enhancing cell viability under oxidative stress conditions .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated through various assays. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, the minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as a natural preservative or therapeutic agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neuroprotective Effects

In vivo studies using mouse models showed that administration of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid improved cognitive functions impaired by amyloid-beta peptides. Behavioral tests indicated enhanced memory retention and learning capabilities in treated mice compared to controls .

Case Studies

- Case Study on Neuroprotection : A study conducted on mice injected with amyloid-beta revealed that those treated with the compound exhibited significantly improved performance in maze tests, suggesting enhanced memory and learning capabilities due to reduced oxidative stress .

- Case Study on Antimicrobial Efficacy : In a clinical setting, the compound was tested against various bacterial strains isolated from infected wounds. The results showed a significant reduction in bacterial load following treatment with 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid .

The mechanisms underlying the biological activities of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid are multifaceted:

- Antioxidant Mechanism : The compound likely exerts its antioxidant effects through direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

- Antimicrobial Mechanism : The disruption of microbial cell membranes is thought to be a primary mode of action for its antimicrobial properties. This leads to leakage of cellular contents and eventual cell death.

- Neuroprotective Mechanism : By inhibiting amyloid-beta aggregation and reducing oxidative stress, the compound may mitigate neurodegeneration associated with Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 2,4-di-tert-pentylphenol with hexanoic acid derivatives. Key reagents include acyl chlorides (e.g., 2-[2,4-di-tert-pentylphenoxy]hexanoyl chloride, EC 263-825-7) under controlled anhydrous conditions . Yield optimization requires precise temperature control (e.g., 0–5°C for acid chloride formation) and stoichiometric ratios of phenol to acyl chloride (1:1.2 molar ratio). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which analytical techniques are most effective for characterizing 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenolic ether linkage and tert-pentyl substituents. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (expected m/z: ~434.6 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) by resolving residual starting materials .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the ether linkage can occur. Use gloveboxes for weighing, and monitor airborne concentrations via gas chromatography to ensure workplace safety .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing derivatives of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid?

- Methodological Answer : A 2³ factorial design can evaluate three variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). For example, varying X₁ (25–60°C), X₂ (0.1–1.0 mol%), and X₃ (12–24 hours) allows modeling of yield responses. Statistical tools (e.g., ANOVA) identify significant interactions, such as X₁×X₂, which may dominate reaction efficiency .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies in pharmacological assays (e.g., IC₅₀ values) may arise from impurities or solvent effects. Validate purity via LC-MS and standardize assay conditions (e.g., DMSO concentration ≤0.1% in cell-based studies). Cross-reference data with orthogonal assays (e.g., surface plasmon resonance vs. enzyme inhibition) to confirm target engagement .

Q. What computational tools are recommended for predicting the environmental fate of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-life (e.g., BioHCwin module) and log Kow (octanol-water partition coefficient) to assess bioaccumulation potential. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, critical for ecotoxicology risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.